molecular formula C25H25N3O4 B2676852 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 2155855-27-7

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2676852
CAS No.: 2155855-27-7
M. Wt: 431.492
InChI Key: OPXWTSQDDWAEJT-UHFFFAOYSA-N
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Description

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a combination of fluorenyl, piperidinyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-Diisopropylethylamine (DIPEA) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
  • 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid
  • Fmoc-Glu-OtBu

Uniqueness

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its fluorenyl group provides stability and lipophilicity, while the piperidinyl and pyrazole rings offer sites for further functionalization and interaction with biological targets .

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-16-13-28(26-23(16)24(29)30)17-7-6-12-27(14-17)25(31)32-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,13,17,22H,6-7,12,14-15H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXWTSQDDWAEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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